molecular formula C13H7BrFN3O4S B8503257 6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole

6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole

Cat. No.: B8503257
M. Wt: 400.18 g/mol
InChI Key: PACDPYGDWRUUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can facilitate the formation of the indazole ring and subsequent functionalization steps . Industrial processes may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in disease pathways, leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- include other indazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 1H-Indazole,6-bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)- lies in its combination of bromine, fluorine, nitro, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H7BrFN3O4S

Molecular Weight

400.18 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-3-fluoro-4-nitroindazole

InChI

InChI=1S/C13H7BrFN3O4S/c14-8-6-10-12(11(7-8)18(19)20)13(15)16-17(10)23(21,22)9-4-2-1-3-5-9/h1-7H

InChI Key

PACDPYGDWRUUQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=CC(=C3)Br)[N+](=O)[O-])C(=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of sodium hydride (0.677 g, 16.92 mmol) in THF (25 ml) at 0° C. was added a solution of 6-bromo-3-fluoro-4-nitro-1H-indazole (4 g, 15.38 mmol) in THF (25 ml) dropwise. The reaction mixture was allowed to stir for 30 min then allowed to warm to room temperature before benzenesulfonyl chloride (2.170 ml, 16.92 mmol) was added. after approximately 2 h the reaction mixture was partitioned between ethyl acetate and water. The layers were separated and the aqueous was then extracted again with ethyl acetate. The combined organics were then washed with brine, dried over MgSO4, filtered and concentrated. The solid was triturated with 50 ml methanol and filtered to yield the title compound as a yellow solid (5.96 g).
Quantity
0.677 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.17 mL
Type
reactant
Reaction Step Three

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